molecular formula C26H19N3O5 B3546653 2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide

2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide

Cat. No.: B3546653
M. Wt: 453.4 g/mol
InChI Key: LXSQWLFSYQRJFO-UHFFFAOYSA-N
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Description

2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzoyl group, an amide linkage, and a phenoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoic acid with an amine to form the corresponding amide. This intermediate is then reacted with 4-phenoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. Advanced techniques such as microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to the corresponding amine derivative.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the amide linkage and aromatic rings contribute to its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-nitrobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
  • 2-[(3-nitrobenzoyl)amino]-N-(4-chlorophenyl)benzamide
  • 2-[(3-nitrobenzoyl)amino]-N-(4-fluorophenyl)benzamide

Uniqueness

2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c30-25(18-7-6-8-20(17-18)29(32)33)28-24-12-5-4-11-23(24)26(31)27-19-13-15-22(16-14-19)34-21-9-2-1-3-10-21/h1-17H,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSQWLFSYQRJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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